4-Methyl-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid

Catalog No.
S13999017
CAS No.
M.F
C8H12O3
M. Wt
156.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-7-oxabicyclo[2.2.1]heptane-1-carboxylic a...

Product Name

4-Methyl-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid

IUPAC Name

4-methyl-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

InChI

InChI=1S/C8H12O3/c1-7-2-4-8(11-7,5-3-7)6(9)10/h2-5H2,1H3,(H,9,10)

InChI Key

KJLYDKFVGGLWCY-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(O1)(CC2)C(=O)O

4-Methyl-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound characterized by its unique structural configuration, which includes a bicyclo[2.2.1] framework and a carboxylic acid functional group. The molecular formula for this compound is C8H12O3C_8H_{12}O_3, and it has a molecular weight of approximately 156 Da. The compound features a methyl group at the 4-position and an oxabicyclo structure, which contributes to its distinctive chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis .

The chemical reactivity of 4-methyl-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid can be attributed to its functional groups. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters, which are important in organic synthesis.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, resulting in the formation of a corresponding hydrocarbon.
  • Nucleophilic Substitution: The presence of the oxabicyclo structure allows for potential nucleophilic attack at various sites, leading to diverse substitution products.

These reactions are fundamental for synthesizing derivatives that may exhibit enhanced biological activity or different physical properties.

Several synthesis methods have been proposed for 4-methyl-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid, including:

  • Cyclization Reactions: Starting from suitable precursors, cyclization can yield the bicyclic structure.
  • Functional Group Transformations: Existing functional groups in simpler compounds can be modified through oxidation or reduction processes to introduce the carboxylic acid and methyl groups.

These methods highlight the versatility in synthesizing this compound, allowing for modifications that could lead to derivatives with varied properties.

4-Methyl-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid has potential applications in:

  • Pharmaceuticals: As a building block for drug development due to its unique structural features.
  • Organic Synthesis: Serving as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Potential use in developing new materials with specific mechanical or thermal properties.

Its unique structure allows for exploration in various fields, particularly where novel compounds are sought after.

Interaction studies involving 4-methyl-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid focus on its binding affinity with biological targets, such as enzymes or receptors. These studies are crucial for understanding how this compound might function within biological systems and its potential therapeutic applications. Initial interaction studies could involve molecular docking simulations followed by in vitro assays to evaluate efficacy.

Several compounds share structural similarities with 4-methyl-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid, including:

Compound NameMolecular FormulaUnique Features
7-Oxabicyclo[2.2.1]heptane-1-carboxylic acidC7H10O3C_7H_{10}O_3Lacks methyl substitution at the 4-position
4-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acidC8H12O3C_8H_{12}O_3Different positioning of the oxabicyclo structure
7-Oxabicyclo[3.3.0]octane-3-carboxylic acidC8H12O3C_8H_{12}O_3Features a different bicyclic arrangement

These compounds illustrate the diversity within bicyclic carboxylic acids and highlight the unique aspects of 4-methyl-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid, particularly its methyl substitution which may influence its reactivity and biological properties.

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

156.078644241 g/mol

Monoisotopic Mass

156.078644241 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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